molecular formula C6H5N3O B043678 Oxazolo[4,5-c]pyridin-2-amine CAS No. 114498-55-4

Oxazolo[4,5-c]pyridin-2-amine

Cat. No.: B043678
CAS No.: 114498-55-4
M. Wt: 135.12 g/mol
InChI Key: FJHYVYMTPVSYDO-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]pyridin-2-amine is a heterocyclic compound with the molecular formula C6H5N3O. It is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazolo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, leading to the formation of the oxazole ring fused with the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-c]pyridine-2-one, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings .

Scientific Research Applications

Oxazolo[4,5-c]pyridin-2-amine has a broad range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.

    Pyridine: A six-membered ring containing one nitrogen atom.

    Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.

Uniqueness: Oxazolo[4,5-c]pyridin-2-amine is unique due to its fused ring system, which combines the properties of both oxazole and pyridine.

Properties

IUPAC Name

[1,3]oxazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHYVYMTPVSYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558056
Record name [1,3]Oxazolo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114498-55-4
Record name [1,3]Oxazolo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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